4-Bromo-5-ethoxy-2-fluoroaniline
Description
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
4-bromo-5-ethoxy-2-fluoroaniline |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,11H2,1H3 |
InChI Key |
RNCJZYXRZHUKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)F)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-Bromo-5-ethoxy-2-fluoroaniline serves as a crucial intermediate in the synthesis of boronic acid derivatives. These derivatives are essential in various chemical reactions, including Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic compounds .
Medicinal Chemistry
Preliminary studies indicate that this compound may exhibit biological activity against certain cancer cell lines. Its unique structural features, including the presence of bromine and fluoro substituents, could enhance its pharmacological properties. However, comprehensive biological assays are necessary to evaluate its efficacy and safety.
Analytical Chemistry
The compound has been noted for its potential as an analytical reagent, particularly in detecting or quantifying other compounds in complex mixtures. Its reactivity with biological targets allows for interaction studies that can lead to the formation of detectable products, making it valuable for various analytical applications.
Case Study 1: Synthesis of Boronic Acid Derivatives
Research has demonstrated that this compound is effective in synthesizing various boronic acid derivatives through palladium-catalyzed coupling reactions. These derivatives are crucial for developing pharmaceuticals and agrochemicals.
In vitro studies have indicated that this compound may inhibit the growth of specific cancer cell lines. Further research is required to elucidate its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Positional Isomers
a. 5-Bromo-2-ethoxy-4-fluoroaniline
- Molecular formula: C₈H₉BrFNO
- Molecular weight : 234.07 g/mol
- Key differences : The ethoxy and fluorine substituents are transposed (ethoxy at position 2, fluorine at position 4). This alters electronic distribution, reducing steric hindrance near the amine group compared to the target compound. Such isomers are critical for regioselective synthesis in drug discovery.
b. 3-Bromo-2-ethoxy-5-fluoroaniline
Substituted Analogues
a. 5-Bromo-4-fluoro-2-methylaniline
- Molecular formula : C₇H₇BrFN
- Molecular weight : 204.04 g/mol
- Key differences : Replaces the ethoxy group with a methyl (-CH₃) substituent. The methyl group is weakly electron-donating, increasing ring activation for electrophilic substitution compared to the ethoxy group. This compound is a high-purity building block (>98%) in drug discovery.
b. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- Molecular formula : C₇H₄BrF₄N
- Molecular weight : 260.02 g/mol
- Key differences : Contains a trifluoromethyl (-CF₃) group instead of ethoxy. The -CF₃ group is strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions. Applications include agrochemical intermediates.
c. 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline
Halogen-Variant Compounds
a. 5-Bromo-4-iodo-2-methylaniline
b. 4-Bromo-2-fluoroaniline
- Molecular formula : C₆H₅BrFN
- Molecular weight : 190.01 g/mol
- Key differences : Lacks the ethoxy group, simplifying the structure. Boiling point: 221°C; density: 1.670 g/cm³. Used in dyestuff synthesis.
Data Table: Comparative Analysis
Key Research Findings
- Electronic Effects : Ethoxy and methyl groups activate the aromatic ring for electrophilic substitution, while -CF₃ and halogens deactivate it.
- Steric Influence : Bulky groups like trimethylsilyl ethynyl reduce reaction rates in cross-coupling but improve thermal stability in materials.
- Synthetic Utility : Bromine and fluorine positions dictate regioselectivity in palladium-catalyzed reactions, critical for drug candidates like Selumetinib derivatives.
Preparation Methods
Step 1: Synthesis of 5-Ethoxy-2-Fluoroaniline
This intermediate is critical for subsequent bromination. Common methods include:
Method A: Nucleophilic Substitution of Nitro Groups
-
Starting Material : 2-Fluoro-5-nitroaniline.
-
Reaction : Replace the nitro group (-NO₂) with ethoxy (-OCH₂CH₃) using a nucleophilic substitution agent (e.g., sodium ethoxide in ethanol).
-
Conditions : Heating under reflux (60–80°C) for 4–6 hours.
Method B: Electrophilic Aromatic Substitution
-
Starting Material : 2-Fluoroaniline.
-
Reaction : Ethoxylation at the para position using ethyl chloroformate or ethyl bromide in the presence of a Lewis acid (e.g., AlCl₃).
-
Conditions : Room temperature to 50°C, 2–3 hours.
-
Yield : ~75–80% (inferred from similar ethoxylation protocols).
Bromination at Position 4
The bromination step requires regioselectivity to achieve substitution at the para position relative to the amino group.
Method C: Bromination Using Perbrominated Quaternary Ammonium Salts
-
Reagents : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and bromine (Br₂).
-
Conditions :
-
Temperature : 30°C (controlled to avoid over-bromination).
-
Reaction Time : 2.5–3 hours.
-
Solvent : Dichloromethane or toluene.
-
-
Mechanism : The quaternary ammonium salt generates Br⁺ ions, which undergo electrophilic substitution at the para position of the amino group.
Table 1: Bromination Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | 30°C | CN106905168A |
| Reaction Time | 2.5–3 hours | CN106905168A |
| Solvent | Dichloromethane or toluene | CN106905168A |
| Yield | 90–95% | CN106905168A |
Alternative Bromination Approaches
Method D: Bromination with N-Bromosuccinimide (NBS)
Method E: Bromination via Diazonium Salt Formation
-
Reagents : Sodium nitrite (NaNO₂), HBr, and CuBr.
-
Conditions :
-
Temperature : 0–5°C (diazotization).
-
Reaction Time : 30 minutes to 2 hours.
-
Purification and Characterization
Post-bromination, the crude product undergoes:
-
Neutralization : With NaOH to remove excess Br⁻.
-
Extraction : Using ethyl acetate or toluene.
-
Drying : With anhydrous sodium sulfate.
-
Distillation : Under reduced pressure to isolate the pure compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BrFNO | PubChem |
| Molecular Weight | 234.07 g/mol | PubChem |
| HPLC Purity | >99% | CN112110824A |
Challenges and Optimization Strategies
-
Regioselectivity : Competing ortho substitution can reduce para-bromination efficiency. Solutions include:
-
Over-Bromination : Minimized by controlling reaction time and temperature.
-
By-Product Removal : Washing with Na₂S₂O₃ to eliminate excess Br₂.
Industrial-Scale Production
For large-scale synthesis:
-
Solvent Selection : Toluene or dichloromethane for optimal solubility.
-
Catalyst Recycling : Reuse of quaternary ammonium salts to reduce costs.
-
Waste Management : Neutralization of acidic by-products with NaOH.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Perbrominated Salts | High yield, low by-products | Requires specialized reagents |
| NBS Bromination | Simple reagents | Lower yield, potential radicals |
| Diazonium Salt | High selectivity | Toxic intermediates (HBr) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-5-ethoxy-2-fluoroaniline, and what challenges arise during purification?
- Methodology : Start with nucleophilic aromatic substitution (NAS) on a pre-functionalized benzene ring. For example, introduce the ethoxy group via Williamson ether synthesis on a dihalogenated precursor (e.g., 5-ethoxy-2-fluoroaniline), followed by bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects : The electron-donating ethoxy group at position 5 deactivates the ring, directing electrophiles to the para position (relative to bromine). Fluorine’s electronegativity further enhances ortho/para selectivity in Suzuki-Miyaura couplings .
- Steric Challenges : The bulky ethoxy group may hinder coupling at position 3. Use Pd-XPhos catalysts to mitigate steric hindrance .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s splitting in ¹H NMR). Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (theoretical [M+H]⁺ = 248.0) and detects isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?
- DFT Calculations : Use Gaussian or ORCA to model transition states. Compare Fukui indices for electrophilic attack at positions 3, 4, and 5. The bromine atom’s σ-hole may favor halogen bonding in crystal packing .
- Case Study : DFT predicts higher activation energy for coupling at position 4 due to ethoxy steric effects, validated experimentally by lower yields in Heck reactions .
Q. What strategies resolve contradictions in reported melting points and solubility data for this compound?
- Data Validation : Replicate synthesis using literature methods (e.g., compare bromination with Br₂ vs. NBS). DSC (differential scanning calorimetry) confirms melting points (reported range: 38–42°C) .
- Solubility : Use Hansen solubility parameters to optimize solvent mixtures. Ethanol/water (70:30) dissolves the compound at 25°C (0.5 mg/mL), while DMSO enhances solubility for biological assays .
Q. How does the ethoxy group’s conformation affect the compound’s stability under acidic or basic conditions?
- Degradation Studies : Monitor stability via HPLC under varying pH. The ethoxy group undergoes hydrolysis in strong acids (e.g., HCl > 2M), forming 5-hydroxy derivatives. Base conditions (NaOH > 1M) deprotonate the aniline, accelerating oxidation .
- Mitigation : Stabilize with antioxidants (e.g., BHT) or store in anhydrous solvents under inert gas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
